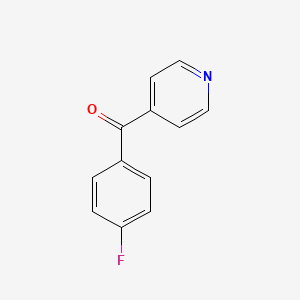

(4-Fluorophenyl)(pyridin-4-yl)methanone

概述

描述

(4-氟苯基)(吡啶-4-基)甲酮是一种属于芳基苯基酮类别的有机化合物。这类化合物以一个被芳基和苯基取代的酮基为特征。 (4-氟苯基)(吡啶-4-基)甲酮的分子式为C12H8FNO,分子量为201.1964 g/mol .

准备方法

合成路线和反应条件

(4-氟苯基)(吡啶-4-基)甲酮的合成通常涉及在氯化铝存在下,4-吡啶甲酰氯盐酸盐与氟苯反应。反应混合物在冰浴中冷却,然后分批加入氯化铝。 然后将混合物加热至回流并搅拌六小时.

工业生产方法

(4-氟苯基)(吡啶-4-基)甲酮的工业生产方法没有得到广泛的记载。上述合成路线可以按工业规模放大,确保对试剂进行适当处理,并保持反应条件以获得高收率。

化学反应分析

反应类型

(4-氟苯基)(吡啶-4-基)甲酮会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的羧酸。

还原: 还原反应可以将酮基转化为醇。

取代: 在适当的条件下,苯环上的氟原子可以被其他官能团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。

还原: 使用如氢化锂铝(LiAlH4)或硼氢化钠(NaBH4)等还原剂。

取代: 亲核取代反应可以使用甲醇钠(NaOCH3)或叔丁醇钾(KOtBu)等试剂进行。

形成的主要产物

氧化: 形成羧酸。

还原: 形成醇。

取代: 形成取代的苯基衍生物。

科学研究应用

Structural Characteristics

The structural formula can be represented as follows:The presence of fluorine is significant as it influences the compound's lipophilicity and reactivity, enhancing its interactions with biological targets.

Chemical Reactions

(4-Fluorophenyl)(pyridin-4-yl)methanone can undergo various reactions:

- Oxidation : Converts to corresponding carboxylic acids.

- Reduction : Converts the ketone group to an alcohol.

- Substitution : The fluorine atom can be replaced with other functional groups under specific conditions.

These reactions are facilitated by reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Chemistry

In the field of chemistry, this compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with desired properties.

Biology

Research indicates that this compound exhibits significant biological activity, particularly in enzyme interactions. It has been studied for its potential to inhibit leukotriene A-4 hydrolase, an enzyme involved in inflammatory responses. The inhibition could lead to decreased production of leukotrienes, suggesting anti-inflammatory properties.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. Its derivatives are being explored for their effectiveness against various pathogens, including bacteria and fungi. The fluorine substituent enhances binding affinity to biological targets, improving therapeutic efficacy.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against multiple cancer cell lines. Mechanistic studies reveal that it may induce apoptosis and inhibit cell proliferation, making it a promising lead structure for developing new anticancer agents.

Enzymatic Inhibition

The compound has also been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition could have implications for treating hyperpigmentation disorders.

Case Studies and Research Findings

- Anticancer Effects : A study evaluated various derivatives of this compound against human cancer cell lines. The findings indicated significant cytotoxicity, suggesting its potential as a scaffold for new anticancer drugs.

- Enzyme Inhibition : Another research project focused on the compound's inhibitory effects on tyrosinase. Results showed promising activity that could be leveraged for cosmetic applications targeting skin pigmentation disorders.

- Antimicrobial Properties : A recent investigation into the antimicrobial activity of this compound revealed effectiveness against several bacterial strains, indicating its potential use in developing new antimicrobial agents.

作用机制

(4-氟苯基)(吡啶-4-基)甲酮的作用机制涉及其与特定分子靶标的相互作用。一个已知的靶标是白三烯A4水解酶,一种参与炎症反应的酶。 通过抑制这种酶,该化合物可能发挥抗炎作用 .

相似化合物的比较

类似化合物

- (4-氯苯基)(吡啶-4-基)甲酮

- (4-溴苯基)(吡啶-4-基)甲酮

- (4-甲基苯基)(吡啶-4-基)甲酮

独特性

(4-氟苯基)(吡啶-4-基)甲酮的独特性在于苯环上存在氟原子,与具有不同取代基的类似物相比,这可能会显着影响其化学反应性和生物活性 .

生物活性

(4-Fluorophenyl)(pyridin-4-yl)methanone, a compound featuring a ketone functional group attached to a pyridine ring and a para-fluorophenyl substituent, has garnered attention in medicinal chemistry due to its enhanced biological activity. The presence of fluorine is known to influence the compound's lipophilicity and interaction with biological targets, making it a candidate for various therapeutic applications.

Structural Characteristics

The structural formula of this compound can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound often exhibit antimicrobial , antifungal , and anticancer properties. The fluorine substituent enhances the compound's ability to interact with biological targets, potentially increasing its therapeutic efficacy.

The biological activity can be attributed to:

- Enhanced Binding Affinity : Fluorine substitution on aromatic rings typically improves binding affinity to target proteins, which is crucial in drug design.

- Lipophilicity : The presence of the fluorine atom increases the lipophilicity of the molecule, facilitating better cellular uptake and interaction with lipid membranes .

Anticancer Activity

A study evaluated the anticancer effects of various derivatives of this compound. The results indicated significant cytotoxicity against several cancer cell lines, suggesting that the compound could serve as a lead structure for developing new anticancer agents. The mechanism involved inhibition of cell proliferation and induction of apoptosis .

Inhibition of Enzymatic Activity

Another notable study focused on the compound's ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. The compound demonstrated promising inhibitory effects, which could have implications for treating hyperpigmentation disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Chlorophenyl(pyridin-4-yl)methanone | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

| 2-(Pyridin-2-yl)phenol | Hydroxy group instead of ketone | Exhibits different solubility and reactivity |

| 3-(Pyridin-3-yl)phenol | Similar structure but different position | May exhibit distinct biological activities |

| 4-Methylphenyl(pyridin-3-yl)methanone | Methyl group instead of fluorine | Variations in lipophilicity and biological interactions |

The comparison highlights how variations in substituents can lead to different biological activities, emphasizing the unique characteristics of this compound.

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound exhibits moderate absorption with variable bioavailability depending on the administration route. Toxicity assessments are ongoing; however, initial findings suggest that while effective at therapeutic doses, higher concentrations may lead to cytotoxic effects in non-target cells .

属性

IUPAC Name |

(4-fluorophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRWBYGUMQEFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427471 | |

| Record name | 4-(4-Fluorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41538-36-7 | |

| Record name | 4-(4-Fluorobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-fluorobenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。